5-Methoxy-2,3-dimethylquinoxaline 5-Methoxy-2,3-dimethylquinoxaline
Brand Name: Vulcanchem
CAS No.: 17635-23-3
VCID: VC17995296
InChI: InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

5-Methoxy-2,3-dimethylquinoxaline

CAS No.: 17635-23-3

Cat. No.: VC17995296

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2,3-dimethylquinoxaline - 17635-23-3

Specification

CAS No. 17635-23-3
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 5-methoxy-2,3-dimethylquinoxaline
Standard InChI InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3
Standard InChI Key FQZTVKOSTVLKRA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C(=N1)C=CC=C2OC)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the quinoxaline backbone, a bicyclic system comprising two nitrogen atoms at the 1- and 4-positions. Substitution at the 5-position with a methoxy group (-OCH₃) and at the 2- and 3-positions with methyl groups (-CH₃) introduces steric and electronic modifications. The methoxy group enhances solubility in polar solvents, while the methyl groups contribute to hydrophobicity .

Physical Properties

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol

  • Melting Point: 118–119°C

  • Spectroscopic Identifiers:

    • InChI: InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3

    • InChIKey: FQZTVKOSTVLKRA-UHFFFAOYSA-N

    • SMILES: COC1=CC=CC2=C1N=C(C(C)=N2)C

The melting point aligns with typical quinoxaline derivatives, which generally range between 100–150°C depending on substituents .

Synthetic Methodologies

Ruthenium-Catalyzed Hydrogen Transfer

A robust synthesis route involves the reaction of 2-nitroanilines with vicinal diols using a ruthenium catalyst. For example, 2,3-dimethylquinoxaline is synthesized via [Ru₃(CO)₁₂]-catalyzed coupling of 2-nitroaniline and 2,3-butanediol in tert-amyl alcohol at 150°C, yielding an 82% product . Adapting this method for 5-methoxy-2,3-dimethylquinoxaline would require substituting 2-nitroaniline with a methoxy-substituted analog, such as 5-methoxy-2-nitroaniline, and optimizing reaction conditions to accommodate electronic effects of the methoxy group .

Surfactant-Mediated Microreactor Synthesis

Alternative approaches utilize surfactant micelles to enhance reaction efficiency. For instance, PEG-600 in aqueous media facilitates quinoxaline formation by stabilizing intermediates . This method could be tailored for 5-methoxy-2,3-dimethylquinoxaline by employing methoxy-substituted diketones or diamines, though literature specific to this compound remains sparse .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 5-methoxy-2,3-dimethylquinoxaline are unavailable, analogous compounds provide insights:

  • ¹H NMR: Expected signals include a singlet for the methoxy protons (~δ 3.8–4.0), aromatic protons (δ 7.5–8.2), and methyl groups (δ 2.3–2.6) .

  • ¹³C NMR: Key peaks would correspond to the methoxy carbon (~δ 55–60), aromatic carbons (δ 120–160), and methyl carbons (δ 20–25) .

Mass Spectrometry (MS)

The molecular ion peak (M⁺) is observed at m/z 188.04, consistent with the molecular formula C₁₁H₁₂N₂O . Fragmentation patterns likely involve loss of the methoxy group (-31 Da) and methyl radicals (-15 Da) .

Infrared (IR) Spectroscopy

Prominent absorptions include:

  • C-H stretching of methyl and methoxy groups (2850–3000 cm⁻¹)

  • Aromatic C=C stretching (1450–1600 cm⁻¹)

  • C-N stretching (1350–1450 cm⁻¹) .

Biological Activity and Applications

Material Science Applications

Quinoxalines serve as ligands in coordination chemistry and precursors for organic semiconductors. The methoxy group in 5-methoxy-2,3-dimethylquinoxaline could enhance electron-donating capacity, making it suitable for optoelectronic devices .

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